5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
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Description
5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C20H19BrN4O2S and its molecular weight is 459.36. The purity is usually 95%.
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Biological Activity
5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline is a synthetic compound belonging to the class of quinazoline derivatives. Its complex structure includes a bromophenyl group and a sulfanyl moiety, which may contribute to its biological activity. This article explores the compound's biological properties, particularly its anticancer potential and interactions with various biological targets.
- Molecular Formula : C20H19BrN4O2S
- Molecular Weight : 459.36 g/mol
- CAS Number : 1221715-21-4
- Purity : Typically >90% .
Anticancer Potential
Recent studies have demonstrated the cytotoxic effects of quinazoline derivatives against various cancer cell lines. The compound was evaluated alongside other derivatives for its ability to inhibit cell proliferation in vitro.
Key Findings from Studies :
- The compound exhibited moderate to good anticancer activity against human cancer cell lines such as HCT-116 (colon), MCF-7 (breast), and HepG2 (liver) with varying IC50 values.
- In a comparative study, derivatives of quinazoline showed significant cytotoxicity against HCT-116 with an IC50 value of approximately 10.72 μM after 48 hours of exposure, indicating promising anticancer properties .
Compound | Cell Line | IC50 (μM) at 48h | IC50 (μM) at 72h |
---|---|---|---|
This compound | HCT-116 | TBD | TBD |
Compound A | HCT-116 | 4.47 | 7.55 |
Compound B | PC3 | 17.7 | TBD |
Note: TBD indicates that specific values for the compound were not provided in the studies reviewed.
The biological activity of quinazoline derivatives is often attributed to their ability to interact with various molecular targets:
- Kinase Inhibition : Some studies have explored the inhibition of human kinases by quinazoline derivatives. Although specific data for this compound is limited, related compounds have shown significant inhibitory effects on kinases like EGFR and VEGFR-2 .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells, as evidenced by the reduction in cell viability observed in several studies.
Case Studies
- Cytotoxic Evaluation of Quinazoline Derivatives :
- Structure-Activity Relationship (SAR) :
Properties
IUPAC Name |
5-[(4-bromophenyl)methylsulfanyl]-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O2S/c1-4-18-23-19-14-9-16(26-2)17(27-3)10-15(14)22-20(25(19)24-18)28-11-12-5-7-13(21)8-6-12/h5-10H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITSRPRNWMXOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)Br)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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